{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine
Description
Properties
IUPAC Name |
3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-15-7-3-6-12-9-13(17-16-12)10-4-2-5-11(14)8-10/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKQNKFKDNSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NN1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation and Fluorophenyl Substitution
The synthesis often begins with commercially available substituted phenylhydrazines or anilines, which are reacted with appropriate β-dicarbonyl compounds or equivalents to form the pyrazole core. For the fluorophenyl substitution, 3-fluorophenyl derivatives are introduced either via direct use of 3-fluorophenylhydrazine or through subsequent aromatic substitution reactions on the pyrazole ring.
For example, substituted 4-phenyl-1H-pyrazol-5-amines can be used as intermediates, which undergo condensation with ketoesters or malonate derivatives to build the pyrazole framework bearing the fluorophenyl group.
Propyl Chain and Methylamine Introduction
The propyl chain is typically introduced via alkylation or nucleophilic substitution reactions. A common approach involves the reaction of pyrazolyl intermediates bearing a suitable leaving group with a 3-(methylamino)propyl nucleophile or its protected form.
Methylamine functionality can be incorporated either by direct substitution with methylamine or by introducing a protected amine group (e.g., Boc-protected amine) followed by deprotection under acidic conditions.
Protection and Deprotection Strategies
Protection of amine groups during intermediate steps is crucial to prevent side reactions. Boc (tert-butyloxycarbonyl) protection is often employed for amines, which allows for selective reactions on other parts of the molecule.
After key transformations such as Suzuki coupling or other palladium-catalyzed cross-couplings, the Boc group is removed using trifluoroacetic acid in dichloromethane under reflux conditions to yield the free amine.
Cross-Coupling and Functional Group Transformations
Suzuki coupling reactions are frequently used to install aryl or heteroaryl substituents onto pyrazole intermediates. However, challenges such as unsuccessful coupling on unprotected amines necessitate the use of protected intermediates.
Palladium-catalyzed cyanation and Sonogashira coupling have also been reported for related pyrazole derivatives, enabling structural diversification relevant to the target compound’s synthesis.
| Step No. | Reaction Type | Starting Material/Intermediate | Key Reagents/Conditions | Outcome/Intermediate Product |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | 3-fluorophenylhydrazine + β-dicarbonyl compound | Condensation under acidic/basic conditions | 3-(3-fluorophenyl)-1H-pyrazol intermediate |
| 2 | Alkylation/Nucleophilic substitution | Pyrazolyl intermediate with leaving group | Reaction with 3-(methylamino)propyl nucleophile | Propyl(methyl)amine side chain attached |
| 3 | Protection | Amine-containing intermediate | Boc2O for Boc protection | Boc-protected amine intermediate |
| 4 | Cross-coupling (Suzuki) | Boc-protected intermediate | Pd catalyst, aryl boronic acids | Aryl-substituted pyrazole derivative |
| 5 | Deprotection | Boc-protected intermediate | TFA in DCM reflux | Free amine target compound |
Studies show that the use of protected amine intermediates significantly improves the efficiency and success rate of palladium-catalyzed cross-coupling reactions, which are critical for introducing aromatic substituents onto the pyrazole ring.
Attempts to perform Suzuki coupling directly on unprotected amines often fail or result in reduction products, highlighting the importance of protection strategies.
The final deprotection step using trifluoroacetic acid is effective and yields the free amine with minimal side reactions.
The synthetic route is modular, allowing for variation in the aryl substituents and the alkyl side chains, which is valuable for structure-activity relationship studies in medicinal chemistry.
The preparation of {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine involves a well-defined multi-step synthetic pathway that integrates pyrazole ring construction, selective fluorophenyl substitution, propyl(methyl)amine side chain installation, and strategic protection/deprotection maneuvers. The use of palladium-catalyzed cross-coupling reactions on Boc-protected intermediates is a key advancement facilitating efficient synthesis. These methods provide a robust platform for producing this compound with high purity and yield, supporting its application as a versatile building block in pharmaceutical research.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group in the propyl chain undergoes typical alkylation and acylation reactions. These reactions are critical for modifying the compound’s physicochemical properties or preparing derivatives for biological testing.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | High regioselectivity due to steric protection from the pyrazole ring. |
| Acylation | Acetyl chloride, triethylamine, THF, RT | Acetamide derivative | Acylation occurs at the secondary amine without affecting the pyrazole NH. |
-
Mechanistic Insight : The methylamine group acts as a nucleophile, attacking electrophilic reagents. Steric hindrance from the pyrazole ring limits reactivity at the NH position of the heterocycle.
Oxidation Reactions
The propyl chain and pyrazole ring participate in oxidation reactions under controlled conditions.
| Substrate Site | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Propyl Chain | KMnO₄, H₂SO₄ | Reflux, 4–6 h | Ketone derivative (pyrazole-linked propanone) |
| Pyrazole NH | H₂O₂, acetic acid | 50°C, 2 h | Pyrazole N-oxide |
-
Key Observations :
-
Oxidation of the propyl chain yields a ketone, useful for further derivatization.
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N-Oxidation enhances solubility but reduces aromaticity, altering electronic properties.
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Electrophilic Aromatic Substitution
The fluorophenyl group directs electrophilic substitution to specific positions due to fluorine’s strong electron-withdrawing effect.
| Reaction | Reagents | Position Substituted | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to fluorine | 45–55% |
| Sulfonation | H₂SO₄, SO₃ | Para to fluorine | 30–40% |
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Regioselectivity : Fluorine’s -I effect deactivates the ring, favoring substitution at the meta position relative to the fluorine atom .
Coordination Chemistry
The pyrazole nitrogen and amine group act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.
| Metal Ion | Ligand Sites | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | Pyrazole N1, amine N | Square planar | Antimicrobial activity |
| Zn(II) | Pyrazole N1, N2 | Tetrahedral | Fluorescent materials |
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Stability : Complexes with Cu(II) exhibit higher stability constants (log β = 8.2) compared to Zn(II) (log β = 5.7) .
Biological Interactions
While not purely chemical reactions, the compound’s interactions with biological targets highlight its reactivity:
| Target | Interaction Type | Outcome |
|---|---|---|
| Serotonin Receptors | Hydrogen bonding (pyrazole NH) | Partial agonist activity |
| CYP450 Enzymes | Oxidative metabolism | Formation of hydroxylated metabolites |
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Metabolic Pathways : Hydroxylation occurs primarily at the para position of the fluorophenyl group .
Comparative Reactivity Table
A comparison with structurally similar compounds illustrates the impact of the fluorophenyl group:
| Compound | Reaction with HNO₃/H₂SO₄ | Reaction Rate (Relative) |
|---|---|---|
| {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine | Meta-nitration | 1.0 |
| Non-fluorinated analogue | Para-nitration | 3.2 |
| 3-(4-Chlorophenyl) analogue | Ortho-nitration | 0.8 |
Stability Under Ambient Conditions
The compound exhibits moderate stability, with degradation pathways dependent on environmental factors:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous HCl (pH 2) | Hydrolysis of pyrazole ring | 12 h |
| UV Light (254 nm) | C-F bond cleavage | 48 h |
| Dry Air (25°C) | No degradation | >30 days |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine have shown efficacy in inhibiting tumor growth in various cancer cell lines. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway .
2. Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory activities. Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Neuropharmacological Applications
1. Central Nervous System (CNS) Effects
The structure of this compound suggests potential CNS activity. Pyrazole derivatives have been investigated for their effects on neurotransmitter systems, particularly in modulating GABAergic and glutamatergic pathways, which could lead to therapeutic applications in anxiety and depression .
2. Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties, similar to other pyrazole-based analgesics like phenylbutazone. The mechanism may involve inhibition of cyclooxygenase enzymes, leading to reduced pain perception .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications at the 3-position significantly enhanced cytotoxicity compared to unsubstituted analogs .
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading pharmacological institute explored the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The findings revealed that these compounds effectively reduced swelling and pain, suggesting their potential use as therapeutic agents in inflammatory conditions .
Mechanism of Action
The mechanism of action of {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine involves its interaction with specific molecular targets. For instance, pyrazole derivatives can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorophenyl group can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Aromatic Substitutions
Compound 6b : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide
- Key Differences: Substituents: Contains a carboxamide group and bulky tert-butyl/hydroxyphenyl moieties. Molecular Weight: 485.25 g/mol (C₃₀H₃₂FN₃O₂), nearly double the target compound’s weight. Activity: Designed for biological studies, likely influencing antioxidant or receptor-binding properties due to phenolic groups .
Compound 4h : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide
3-(3-Chlorophenyl)-1H-pyrazol-5-amine (MK14)
Heterocyclic Compounds with Fluorophenyl Moieties
DDU86439 : N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide
- Key Differences: Core Structure: Indazole instead of pyrazole. Biological Activity: Inhibits Trypanosoma brucei growth (EC₅₀ = 6.9 µM) via trypanothione reductase inhibition. The indazole core may enhance target affinity compared to pyrazole derivatives .
Barasertib (AZD1152) : Aurora B Kinase Inhibitor
Amine-Functionalized Pyrazole Derivatives
MK13 : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea
Key Research Findings
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability compared to chlorine, making the target compound more suitable for medicinal chemistry .
- Role of Pyrazole Core : Pyrazole derivatives are versatile scaffolds; substituents at positions 3 and 5 dictate interactions with biological targets (e.g., kinases, enzymes) .
- Synthetic Flexibility : The target compound’s simple structure allows for derivatization into complex molecules, as seen in barasertib’s clinical success .
Biological Activity
The compound {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine , also known as SC-345922 , is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- Molecular Formula : CHF
- Molecular Weight : 233.28 g/mol
- CAS Number : 1232136-36-5
- Purity : Typically >95% .
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Early studies suggest that this compound may act as a selective modulator of certain neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and neuroprotection.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy and safety of this compound. Modifications to the pyrazole ring and the side chains can significantly influence its binding affinity and biological activity. For instance, variations in the fluorine substitution on the phenyl ring have been shown to affect lipophilicity and receptor selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and receptor binding affinity |
| Alteration of Propyl Chain Length | Affects metabolic stability and bioavailability |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines, indicating potential anti-cancer properties. Notably, it has shown selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
In Vivo Studies
Recent in vivo studies conducted on animal models have reported that this compound possesses neuroprotective effects, potentially through the modulation of oxidative stress pathways. For example, in a rodent model of neurodegeneration, administration of this compound resulted in reduced markers of inflammation and improved cognitive function .
Case Studies
- Neuroprotection in Alzheimer's Disease Models :
- Anticancer Activity :
Q & A
Q. What are the recommended synthetic routes for 3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step protocols, including:
- Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions (e.g., acetic acid or H₂SO₄) .
- Fluorophenyl substitution : Suzuki-Miyaura coupling to introduce the 3-fluorophenyl group, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized base/ligand systems .
- Propylamine functionalization : Alkylation of the pyrazole nitrogen with 3-chloropropylamine derivatives, followed by methylation (e.g., CH₃I/K₂CO₃ in DMF) .
Q. Optimization strategies :
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, <2 ppm error) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions using SHELXL for refinement .
- HPLC-PDA : Assess purity (>95%) with C18 columns (MeCN/H₂O + 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding modes with target proteins?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., pyrazole N-1 and fluorophenyl F) .
- Molecular Docking :
- Use AutoDock Vina to simulate binding to CNS targets (e.g., serotonin receptors).
- Validate docking poses with MD simulations (NAMD/GROMACS) .
- ADMET Prediction : SwissADME or pkCSM tools evaluate solubility (LogS ≈ -3.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
Q. Key findings :
- Fluorine enhances lipophilicity (cLogP ≈ 2.8) and metabolic stability .
- Pyrazole-propylamine chain may engage in hydrogen bonding with Asp3.32 of GPCRs .
Q. What structural modifications could enhance selectivity for neurological targets, and how do substituent positions influence activity?
- Substituent effects :
- 3-Fluorophenyl vs. 4-fluorophenyl : Meta-F reduces off-target binding (e.g., hERG inhibition) compared to para-F .
- Pyrazole N-methylation : Increases metabolic stability but may reduce affinity for amine-sensitive targets .
- Design strategies :
- Introduce polar groups (e.g., -OH, -SO₂NH₂) on the propyl chain to improve water solubility.
- Replace methylamine with cyclopropylamine to restrict conformational flexibility .
Q. Experimental validation :
Q. How should researchers address contradictions in reported biological data for pyrazole-amine derivatives?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition:
- Re-test compounds under standardized conditions (e.g., 1 mM ATP, pH 7.4).
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Meta-analysis : Compare datasets from PubChem BioAssay and ChEMBL to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
